molecular formula C18H21NO6 B2910560 3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl morpholine-4-carboxylate CAS No. 300772-87-6

3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl morpholine-4-carboxylate

Cat. No. B2910560
CAS RN: 300772-87-6
M. Wt: 347.367
InChI Key: BRZMNSYUJASXJZ-UHFFFAOYSA-N
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Description

Morpholines and their carbonyl-containing analogs are frequently found in biologically active molecules and pharmaceuticals . They have attracted significant attention due to their widespread availability in natural products and biologically relevant compounds .


Synthesis Analysis

Generally, 1,2-amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of morpholines and their analogs can vary greatly depending on the specific substituents attached to the morpholine ring .


Chemical Reactions Analysis

Morpholines can undergo a variety of chemical reactions, including coupling, cyclization, and reduction reactions . These reactions can be used to synthesize a wide range of substituted morpholines .


Physical And Chemical Properties Analysis

The physical and chemical properties of morpholines and their analogs can vary greatly depending on the specific substituents attached to the morpholine ring .

Scientific Research Applications

Synthesis of Biologically Active Molecules

The morpholine moiety is a common feature in many biologically active molecules, including pharmaceuticals. The compound can be used to synthesize various morpholine derivatives that exhibit biological activity. These derivatives can be tailored for potential use as therapeutic agents in medicine, owing to their interaction with biological receptors .

Development of Pharmaceutical Drugs

Morpholine derivatives are frequently found in drugs due to their favorable interaction with biological systems. The subject compound can serve as a precursor in the synthesis of new pharmacological agents, particularly those targeting neurological disorders, where morpholine structures are often employed .

Agricultural Chemical Research

In agriculture, morpholine derivatives are used in the synthesis of fungicides, herbicides, and growth regulators. The compound can be utilized to develop new agrochemicals that help protect crops from pests and diseases, thereby enhancing yield and quality .

Material Science

Morpholine compounds can be incorporated into materials to alter their properties. For instance, they can be used in the creation of novel polymers with specific characteristics like increased flexibility or improved thermal stability. This has applications in various industries, including automotive and aerospace .

Catalysis

The compound can be used in catalytic processes to facilitate chemical reactions. Its morpholine structure may be involved in the development of new catalysts that can increase the efficiency of chemical manufacturing, leading to more sustainable industrial processes .

Preclinical Drug Metabolism Studies

The compound can be labeled with isotopes, such as carbon-14, to create derivatives used in preclinical in vitro and in vivo drug metabolism studies. This application is crucial for understanding the pharmacokinetics and metabolic pathways of potential new drugs .

Safety and Hazards

While specific safety and hazard information for “3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl morpholine-4-carboxylate” is not available, it’s important to handle all chemicals with appropriate safety precautions. Always refer to the Material Safety Data Sheet (MSDS) or other safety documentation for specific chemicals .

Future Directions

The synthesis and study of morpholines and their analogs is an active area of research, with potential applications in pharmaceuticals and other industries . Future research will likely continue to explore new synthesis methods, potential biological activities, and applications of these compounds .

properties

IUPAC Name

(2-methyl-3-propan-2-yloxycarbonyl-1-benzofuran-5-yl) morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6/c1-11(2)23-17(20)16-12(3)24-15-5-4-13(10-14(15)16)25-18(21)19-6-8-22-9-7-19/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZMNSYUJASXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)N3CCOCC3)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl morpholine-4-carboxylate

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